molecular formula C10H18ClNO2 B2497966 methyl8-aminobicyclo[4.2.0]octane-7-carboxylatehydrochloride CAS No. 2361634-74-2

methyl8-aminobicyclo[4.2.0]octane-7-carboxylatehydrochloride

Cat. No.: B2497966
CAS No.: 2361634-74-2
M. Wt: 219.71
InChI Key: SUKNTMVUTWRXME-UHFFFAOYSA-N
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Description

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is known for its unique bicyclic structure, which imparts specific chemical and physical properties that make it valuable in different fields.

Mechanism of Action

Biochemical Pathways

As the specific targets and mode of action are not yet known, the biochemical pathways affected by Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride are also unclear . Future research will hopefully shed light on these aspects.

Result of Action

The molecular and cellular effects of Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride’s action are currently unknown . Understanding these effects is essential for determining the potential therapeutic uses of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, where its specific reactivity and binding properties are advantageous.

Properties

IUPAC Name

methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11;/h6-9H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKNTMVUTWRXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCCC2C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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